Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate
Description
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate (CAS No. 84540-31-8), also known as Epsilon blue, is a synthetic azo dye characterized by its naphthalene backbone functionalized with hydroxyl, azo, and sulfonate groups. Its molecular formula is C₁₆H₁₁N₃NaO₉S₂, with a molecular weight of 453.4032 g/mol . The compound features a nitro-substituted phenylazo group at position 7 and hydroxyl and sulfonate groups at positions 8, 1, and 6, respectively. This structural arrangement confers strong chromophoric properties, making it suitable for applications in medicinal chemistry and industrial dyes. Suppliers such as Dayang Chem (Hangzhou) Co., Ltd., and Leap Chem Co., Ltd., list its density as 1.8 g/cm³, with availability in bulk and laboratory quantities .
Properties
IUPAC Name |
8-hydroxy-7-[(4-nitrophenyl)diazenyl]naphthalene-1,6-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O9S2/c20-16-14-9(2-1-3-12(14)29(23,24)25)8-13(30(26,27)28)15(16)18-17-10-4-6-11(7-5-10)19(21)22/h1-8,20H,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZYERIGBKFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)O)O)N=NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-31-8 | |
| Record name | Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization of 4-Nitroaniline
- Reagents :
- 4-Nitroaniline (1 mol)
- Sodium nitrite (NaNO₂, 1.1 mol)
- Hydrochloric acid (HCl, 10% w/v)
- Conditions :
- Temperature: 0–5°C (ice bath)
- Reaction time: 30–60 minutes
- Procedure :
4-Nitroaniline is dissolved in HCl, and NaNO₂ is added gradually to form the diazonium salt. Excess nitrous acid is neutralized with sulfamic acid.
Coupling Reaction
- Reagents :
- Diazonium salt (from Step 2.1)
- 8-Hydroxy-1,6-naphthalenedisulfonic acid (1 mol)
- Sodium carbonate (Na₂CO₃, 2 mol)
- Conditions :
- Temperature: 5–10°C (initial), then 90–95°C
- pH: 8–9 (alkaline)
- Reaction time: 2–4 hours
- Procedure :
The diazonium salt is slowly added to a solution of the naphthol derivative and Na₂CO₃. The mixture is stirred until coupling completion, indicated by color stabilization.
Isolation and Purification
- Salting Out : Sodium chloride (NaCl) is added to precipitate the product.
- Filtration : The precipitate is filtered, washed with brine, and dried.
- Yield : ~85–90% (estimated based on analogous reactions in the patent).
Key Reaction Parameters
| Parameter | Diazotization | Coupling |
|---|---|---|
| Temperature | 0–5°C | 5–10°C → 90–95°C |
| pH | Strongly acidic (HCl) | Alkaline (Na₂CO₃) |
| Critical Agents | NaNO₂, HCl | Naphthol sulfonic acid |
| Monitoring | Starch-iodide paper | Colorimetric analysis |
Industrial-Scale Modifications
- Continuous Reactors : Large-scale production uses automated reactors for precise control of temperature and pH.
- Efficiency Enhancements :
- Catalysts : Trace metal ions (e.g., Cu²⁺) to accelerate coupling.
- Solvent Optimization : Water-ethanol mixtures improve solubility.
Analytical Validation
- Purity Assessment :
- UV-Vis Spectroscopy : λₘₐₐ ≈ 520 nm (azo bond confirmation).
- HPLC : Retention time compared to standards for purity >95%.
- Structural Confirmation :
- FT-IR : Peaks at 1520 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch).
Comparative Analysis with Analogous Compounds
| Compound | Diazotization Agent | Coupling Partner | Yield (%) |
|---|---|---|---|
| Target Compound | NaNO₂/HCl | 8-Hydroxy-1,6-NDSA | 85–90 |
| 5-(2-Hydroxyphenylazo)-6-hydroxy-NDSA | NaNO₂/HCl | 2-Naphthol-6-sulfonic acid | 78 |
| 3-Amino-5,7-NDSA | NaNO₂/H₂SO₄ | 1-Amino-8-naphthol-3,6-disulfonic acid | 82 |
NDSA = Naphthalenedisulfonic acid.
Challenges and Mitigation
- Diazonium Stability : Low temperatures (0–5°C) prevent decomposition.
- Byproduct Formation : Excess NaNO₂ is neutralized to avoid nitrosation byproducts.
- Solubility Issues : Alkaline conditions enhance naphthol sulfonic acid solubility.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 8-amino-7-[(4-aminophenyl)azo]naphthalene-1,6-disulphonate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Breakdown products including smaller aromatic compounds.
Scientific Research Applications
Applications in Analytical Chemistry
1. pH Indicator
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate serves as a pH indicator due to its ability to change color in response to varying pH levels. It is particularly useful in titrations and other analytical methods where visual detection of pH changes is required.
2. Dyeing and Pigmentation
This compound is utilized in textile dyeing processes due to its vibrant color properties. It can be employed in the production of dyes for fabrics and paper, providing a stable and vivid coloration that resists fading.
Applications in Microbiology
1. Antimicrobial Activity
Research has demonstrated that derivatives of naphthalene compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that the compound can inhibit bacterial growth at specific concentrations, making it a candidate for further development as an antimicrobial agent .
Case Study: Antimicrobial Evaluation
In a study examining the antimicrobial efficacy of synthesized naphthalene derivatives, this compound was tested against several pathogens using diffusion methods. The results indicated significant inhibition zones, suggesting potential for use in clinical applications .
Applications in Material Science
1. Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths can be harnessed for developing sensors and light-emitting devices.
2. Polymer Additive
As an additive in polymer formulations, this compound can enhance the mechanical properties and thermal stability of materials, making it valuable in the production of high-performance plastics.
Mechanism of Action
The mechanism of action of disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate primarily involves its interaction with light and its ability to absorb specific wavelengths, resulting in its vibrant color. The azo group (-N=N-) plays a crucial role in this process by allowing the compound to undergo electronic transitions that absorb visible light. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, enhancing its binding properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Naphthalene-Based Azo Dyes
Key Observations:
Azo Group Position and Substituents: The nitro group in the target compound enhances electron-withdrawing effects, stabilizing the azo bond and increasing lightfastness compared to sulfonated analogs like CI 16290 . CI 17200 lacks a nitro group but includes an amino group, which shifts its absorption spectrum toward red wavelengths, making it suitable for cosmetics .
Sulfonation and Solubility: The trisulfonated CI 16290 exhibits higher water solubility than the disulfonated target compound, favoring textile dye applications . Disodium naphthalene-1,6-disulphonate, devoid of hydroxyl and azo groups, serves non-chromophoric roles (e.g., surfactants) due to reduced complexity .
Biological Activity
Disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate, commonly referred to as Epsilon Blue, is an azo dye with significant applications in various fields, including biology and environmental science. This article explores its biological activity, including its effects on microbial systems, potential toxicity, and its role in dye degradation processes.
- Molecular Formula : C₁₆H₉N₃Na₂O₉S₂
- Molecular Weight : 497.37 g/mol
- CAS Number : 84540-31-8
- Synonyms : Epsilon blue, 8-Hydroxy-7-[(4-nitrophenyl)azo]-1,6-naphthalenedisulfonic acid disodium salt
Biological Activity Overview
This compound exhibits several biological activities that are crucial for its applications. These include:
-
Antimicrobial Activity :
- The compound has been studied for its potential antimicrobial properties against various bacterial strains. Research indicates that azo dyes can inhibit the growth of specific bacteria, which may be attributed to their interaction with cellular components.
-
Dye Decolorization :
- A significant area of research focuses on the biodegradation of azo dyes by microorganisms. Studies have shown that certain bacterial strains can effectively decolorize this compound. For example, Enterobacter species have demonstrated the ability to degrade this dye efficiently, highlighting its potential for bioremediation applications in wastewater treatment.
-
Toxicity and Environmental Impact :
- While azo dyes are widely used in textiles and other industries, their environmental impact raises concerns. Studies have reported that some azo dyes can be toxic to aquatic life and may pose risks to human health due to their mutagenic properties when metabolized into aromatic amines.
Case Study 1: Biodegradation by Enterobacter sp.
A study investigated the ability of Enterobacter sp. to decolorize various azo dyes, including this compound. The results showed a significant reduction in color intensity over time, indicating effective biodegradation.
| Parameter | Value |
|---|---|
| Initial Concentration | 100 mg/L |
| Decolorization Rate | 85% after 72 hours |
| Optimal pH | 7.0 |
Case Study 2: Toxicity Assessment
Research has evaluated the toxicity of this compound on aquatic organisms. The findings indicated that exposure to high concentrations could lead to adverse effects on fish and invertebrates.
| Organism | LC50 (mg/L) | Exposure Time (hours) |
|---|---|---|
| Fish (species unspecified) | 15 | 96 |
| Daphnia magna | 12 | 48 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing disodium 8-hydroxy-7-[(4-nitrophenyl)azo]naphthalene-1,6-disulphonate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves diazo coupling between 8-hydroxy-1,6-naphthalenedisulfonic acid (or its disodium salt) and a diazonium salt derived from 4-nitroaniline. Sulfonation of β-naphthalenesulfonic acid with oleum produces the naphthalenedisulfonic acid precursor . The diazo reaction requires strict pH control (pH 8–9) and low temperatures (0–5°C) to stabilize the diazonium intermediate. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures removal of unreacted sulfonic acid derivatives .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodology :
- UV-Vis Spectroscopy : The azo group (N=N) exhibits a strong π→π* transition (~400–500 nm), with shifts dependent on substituents and solvent polarity. Acidic/basic conditions can protonate/deprotonate hydroxyl groups, altering conjugation and absorbance maxima .
- NMR : H and C NMR identify substitution patterns. Deshielding of aromatic protons adjacent to sulfonate groups (~δ 7.5–8.5 ppm) and the azo-linked nitro group’s electron-withdrawing effect are diagnostic .
- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: methanol/water with 0.1% formic acid) coupled with high-resolution MS confirms purity and molecular ion peaks .
Q. What are the key reactivity patterns of this azo compound under varying experimental conditions?
- Reactivity :
- Azo Bond Reduction : Catalytic hydrogenation (Pd/C, H) or sodium dithionite cleaves the N=N bond, yielding aromatic amines (e.g., 8-hydroxynaphthalene-1,6-disulfonate and 4-nitroaniline derivatives) .
- Substitution Reactions : Electrophilic substitution at the hydroxyl group (e.g., sulfonation or nitration) requires protection of the azo bond. Acetylation (acetic anhydride, pyridine) is a common protection strategy .
Advanced Research Questions
Q. How does this compound interact with metal ions, and what factors influence its chelation efficiency?
- Methodology : The hydroxyl and sulfonate groups act as binding sites for metal ions (e.g., Cu, Fe). Titration experiments with UV-Vis monitoring (e.g., bathochromic shifts upon complexation) determine stoichiometry. Competitive binding studies (e.g., EDTA as a competitor) assess selectivity. For rare-earth ions (e.g., La, Pr), conduct potentiometric titrations to calculate stability constants (log K) .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?
- Methodology :
- Photodegradation : Expose aqueous solutions to UV light (λ = 254–365 nm) and monitor decay via LC-MS. Hydroxyl radicals (•OH) generated via HO/UV accelerate cleavage of the azo bond .
- Biodegradation : Use activated sludge models to assess microbial breakdown. Measure COD/BOD ratios and identify metabolites (e.g., sulfophenyl amines) .
- QSAR Modeling : Predict environmental half-lives using log P (partition coefficient) and molecular connectivity indices. The sulfonate groups reduce hydrophobicity, enhancing aqueous persistence .
Q. How do structural modifications (e.g., substituent position or electronic effects) alter the compound’s photophysical or coordination properties?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., replacing the nitro group with amino or methoxy) and compare UV-Vis spectra. Electron-donating groups redshift absorbance, while electron-withdrawing groups blueshift it .
- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to correlate HOMO-LUMO gaps with experimental spectral data. Analyze electrostatic potential maps to predict metal-binding sites .
Data Contradictions and Resolution
- Spectral Interpretation : Discrepancies in reported λ values (e.g., 450 nm vs. 480 nm) may arise from solvent polarity or pH variations. Standardize conditions (e.g., DMSO vs. aqueous buffer) for cross-study comparisons .
- Metal Chelation Efficiency : Conflicting log K values for Cu binding (e.g., 8.2 vs. 7.5) could reflect differences in ionic strength or competing ligands. Use constant ionic media (e.g., 0.1 M KNO) in titration experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
